molecular formula C12H8Cl2O2 B14602380 1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- CAS No. 61103-10-4

1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl-

Cat. No.: B14602380
CAS No.: 61103-10-4
M. Wt: 255.09 g/mol
InChI Key: BLEJBUQBIAEOCX-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- is a derivative of naphthoquinone, characterized by the presence of two chlorine atoms and two methyl groups on the naphthalene ring.

Chemical Reactions Analysis

1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include ceric ammonium nitrate (CAN) for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- involves its redox properties. It can act as an oxidizing agent, participating in redox cycling within biological systems. This redox activity can lead to the generation of reactive oxygen species (ROS), which can affect cellular processes and pathways . The compound’s interaction with sulfhydryl groups in proteins and enzymes is also a key aspect of its mechanism .

Comparison with Similar Compounds

1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- can be compared with other naphthoquinone derivatives such as:

Properties

CAS No.

61103-10-4

Molecular Formula

C12H8Cl2O2

Molecular Weight

255.09 g/mol

IUPAC Name

2,3-dichloro-6,7-dimethylnaphthalene-1,4-dione

InChI

InChI=1S/C12H8Cl2O2/c1-5-3-7-8(4-6(5)2)12(16)10(14)9(13)11(7)15/h3-4H,1-2H3

InChI Key

BLEJBUQBIAEOCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

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